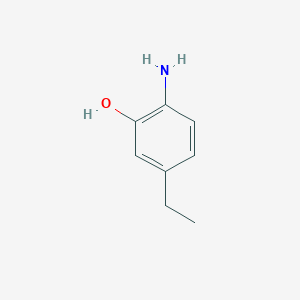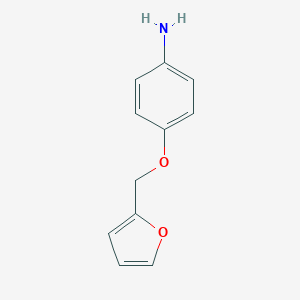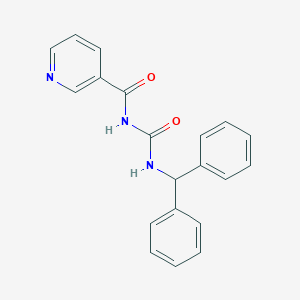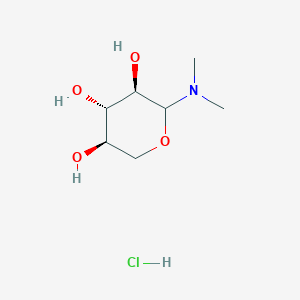
N-D-Xylosyldimethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-D-Xylosyldimethylamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. It is a derivative of xylose, which is a natural sugar found in many fruits and vegetables. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of N-D-Xylosyldimethylamine hydrochloride is not fully understood. However, it is believed to act as a glycosyl donor in various glycosylation reactions. The compound has been shown to react with various acceptor molecules, including amino acids, peptides, and lipids, to form glycosylated products. The resulting glycosylated products have been shown to have various biological activities, including antimicrobial, antitumor, and immunomodulatory activities.
Efectos Bioquímicos Y Fisiológicos
N-D-Xylosyldimethylamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to enhance the stability and solubility of glycosylated products, which can improve their bioavailability and biological activity. The compound has also been shown to enhance the immune response in vitro and in vivo, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-D-Xylosyldimethylamine hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its ability to enhance the stability and solubility of glycosylated products, which can improve their bioavailability and biological activity. Another advantage is its ability to enhance the immune response in vitro and in vivo, which can be beneficial in the treatment of various diseases. However, one limitation is that the compound can be difficult to synthesize and purify, which can limit its availability for research.
Direcciones Futuras
There are several future directions for the research and development of N-D-Xylosyldimethylamine hydrochloride. One direction is to explore its potential applications in the synthesis of glycosylated natural products, such as glycolipids, glycopeptides, and glycoproteins. Another direction is to investigate its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of the compound.
Métodos De Síntesis
N-D-Xylosyldimethylamine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of xylose with dimethylamine in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain N-D-Xylosyldimethylamine hydrochloride.
Aplicaciones Científicas De Investigación
N-D-Xylosyldimethylamine hydrochloride has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various compounds, including glycosylated peptides, glycosylated amino acids, and glycosylated lipids. The compound has also been used in the synthesis of glycosylated natural products, such as glycolipids, glycopeptides, and glycoproteins.
Propiedades
Número CAS |
179902-33-1 |
|---|---|
Nombre del producto |
N-D-Xylosyldimethylamine hydrochloride |
Fórmula molecular |
C7H16ClNO4 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
(3R,4S,5R)-2-(dimethylamino)oxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c1-8(2)7-6(11)5(10)4(9)3-12-7;/h4-7,9-11H,3H2,1-2H3;1H/t4-,5+,6-,7?;/m1./s1 |
Clave InChI |
IZGHTMSDZUNRSO-VETZBGQHSA-N |
SMILES isomérico |
CN(C)C1[C@@H]([C@H]([C@@H](CO1)O)O)O.Cl |
SMILES |
CN(C)C1C(C(C(CO1)O)O)O.Cl |
SMILES canónico |
CN(C)C1C(C(C(CO1)O)O)O.Cl |
Sinónimos |
(3R,4S,5R)-2-dimethylaminooxane-3,4,5-triol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)
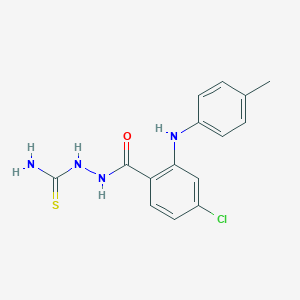
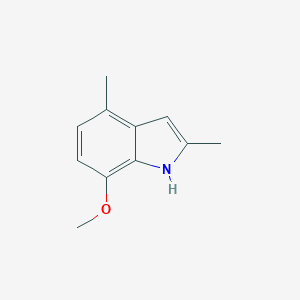
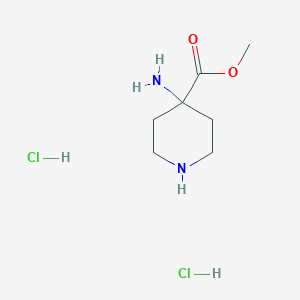
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)
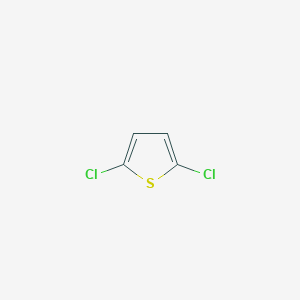
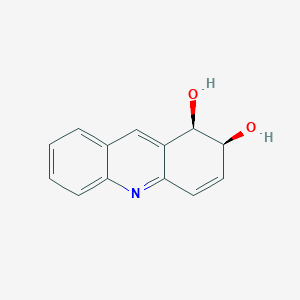
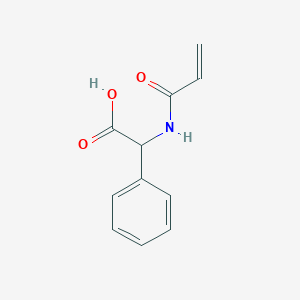
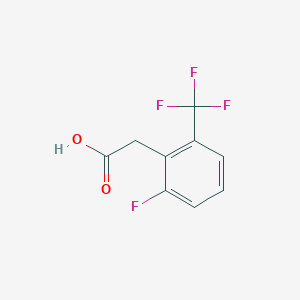
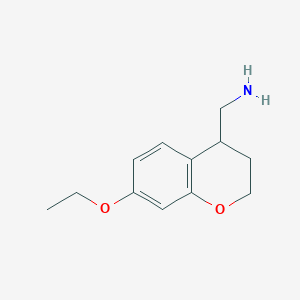
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)
